molecular formula C10H12O2 B1279152 [2-(Allyloxy)phenyl]methanol CAS No. 26906-01-4

[2-(Allyloxy)phenyl]methanol

Cat. No. B1279152
CAS RN: 26906-01-4
M. Wt: 164.2 g/mol
InChI Key: YMNIXHJCEMKHML-UHFFFAOYSA-N
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Description

“[2-(Allyloxy)phenyl]methanol” is an organic compound that belongs to the class of phenols. It has the empirical formula C10H12O2 and a molecular weight of 164.20 .


Molecular Structure Analysis

The molecular structure of [2-(Allyloxy)phenyl]methanol can be represented by the SMILES string OCC1=CC=CC=C1OCC=C . This indicates that the molecule consists of a phenyl ring (C6H5-) attached to a methanol group (-CH2OH) via an allyloxy group (-O-CH2-CH=CH2).


Physical And Chemical Properties Analysis

[2-(Allyloxy)phenyl]methanol is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Electrosynthesis and Synthetic Applications

In the field of electrosynthesis, [2-(Allyloxy)phenyl]methanol is significant for its role in the anodic oxidation processes. One study demonstrated the successful anodic oxidation of related compounds in methanol, leading to α-methoxylated products. These products were then used in nucleophilic substitution reactions with carbon nucleophiles, showing the utility of [2-(Allyloxy)phenyl]methanol in synthetic organic chemistry (Furuta & Fuchigami, 1998).

Photochemistry Research

The photochemistry of [2-(Allyloxy)phenyl]methanol derivatives, particularly 5-allyloxy-tetrazoles, has been studied. Research in this area focused on the primary photochemical processes, such as molecular nitrogen elimination and the formation of 1,3-oxazines. These studies contribute to the understanding of the photochemical behavior of [2-(Allyloxy)phenyl]methanol and its derivatives (Frija et al., 2008).

Catalysis and Reaction Selectivity

In catalysis research, studies have shown that [2-(Allyloxy)phenyl]methanol and its derivatives play a role in influencing reaction selectivity. For instance, research on the catalytic production of methyl acrylates from unsaturated alcohols highlighted the impact of the C═C unsaturation, such as in [2-(Allyloxy)phenyl]methanol, on reaction selectivity. This underscores the importance of [2-(Allyloxy)phenyl]methanol in understanding and developing catalytic processes (Zugic et al., 2016).

Supercritical Fluids Reactions

[2-(Allyloxy)phenyl]methanol has also been studied in the context of reactions involving supercritical fluids. Research in this area explores the reactions of alcohols under supercritical conditions, providing insights into the behavior and potential applications of [2-(Allyloxy)phenyl]methanol in such environments (Nakagawa et al., 2003).

Safety And Hazards

According to the safety information provided by Sigma-Aldrich, [2-(Allyloxy)phenyl]methanol is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . The recommended precautionary statements are P301 + P312 + P330, which suggest that if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .

properties

IUPAC Name

(2-prop-2-enoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h2-6,11H,1,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNIXHJCEMKHML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456510
Record name [2-(Allyloxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Allyloxy)phenyl]methanol

CAS RN

26906-01-4
Record name [2-(Allyloxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SS Patil, BV Tawade… - Journal of Polymer …, 2016 - Wiley Online Library
Two new ring opening polymerization (ROP) initiators, namely, (3‐allyl‐2‐(allyloxy)phenyl)methanol and (3‐allyl‐2‐(prop‐2‐yn‐1‐yloxy)phenyl)methanol each containing two reactive …
Number of citations: 11 onlinelibrary.wiley.com
H An, S Lee, JM Lee, DH Jo, J Kim… - Journal of Medicinal …, 2018 - ACS Publications
Ocular diseases featuring pathologic neovascularization are the leading cause of blindness, and anti-VEGF agents have been conventionally used to treat these diseases. Recently, …
Number of citations: 29 pubs.acs.org
J Bentley, PA Nilsson, AF Parsons - Journal of the Chemical Society …, 2002 - pubs.rsc.org
The tributyltin hydride-mediated cyclisation of unsaturated ethers and amines bearing an aldehyde or α,β-unsaturated ketone group is reported. Cyclisation proceeds via reversible …
Number of citations: 22 pubs.rsc.org
PM Kathe, A Caciuleanu, A Berkefeld… - The Journal of Organic …, 2020 - ACS Publications
We disclose a nickel/Brønsted acid-catalyzed tandem process consisting of double bond isomerization of allyl ethers and amines and subsequent intramolecular reaction with …
Number of citations: 8 pubs.acs.org
SS Patil - 2017 - dspace.ncl.res.in
This chapter is adapted from “SS Patil, PS Sane, DV Palaskar and PP Wadgaonkar, Synthesis of Functionally-Terminated Polymers by Atom Transfer Radical Polymerization (ATRP) …
Number of citations: 0 dspace.ncl.res.in

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